molecular formula C12H10Cl2N4O2 B4297792 1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea

1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea

Cat. No.: B4297792
M. Wt: 313.14 g/mol
InChI Key: PJXIQFDHQWAUIK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a pyrazole ring substituted with a methyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: can be compared with other benzamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-6-4-10(18-17-6)15-12(20)16-11(19)7-2-3-8(13)9(14)5-7/h2-5H,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXIQFDHQWAUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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